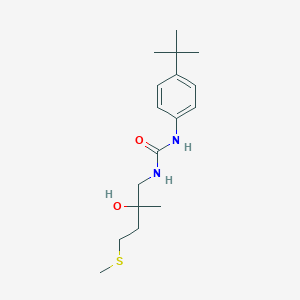

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-16(2,3)13-6-8-14(9-7-13)19-15(20)18-12-17(4,21)10-11-22-5/h6-9,21H,10-12H2,1-5H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKZHDALTKGMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example, a study demonstrated that at concentrations of 10 μM, the compound induced apoptosis in MCF-7 breast cancer cells, with a notable increase in caspase activity, indicating its role in promoting programmed cell death .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of both gram-positive and gram-negative bacteria. For instance, at a concentration of 50 μg/mL, it exhibited over 70% inhibition against Staphylococcus aureus and Escherichia coli . This makes it a candidate for developing new antibacterial agents.

Biodegradability Studies

Research has been conducted on the biodegradability of this compound in various environmental conditions. It has been found to break down into less harmful substances when exposed to microbial action, making it a suitable candidate for environmentally friendly applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of the compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of the compound against common pathogens. The findings showed that it effectively inhibited bacterial growth, providing insights into its potential use in developing new antibacterial formulations .

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 4f: 1-(4-(Tert-butyl)phenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea

- Synthesis : Prepared via reaction of 4-tert-butyl isocyanate with a β-lactam intermediate, yielding a white solid (91% yield) .

- Key Features :

- Contains a β-lactam ring (4-oxoazetidin-3-yl) instead of a hydroxy-methylthio chain.

- Additional substituents: 4-fluorophenyl and 4-methoxyphenyl groups.

- Properties :

Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)

- Structure : Simpler urea derivative with N,N-dimethyl groups and a 3-(trifluoromethyl)phenyl substituent .

- Applications : Commercial herbicide targeting weed control in cotton fields.

- Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methylthio group in the target compound.

1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea

- Structure : Features a 3-chloro-4-methylphenyl group and a 4-hydroxy-2-methylbutan-2-yl chain .

- Hydroxyalkyl chain lacks sulfur, reducing thiol-mediated reactivity.

Data Table: Comparative Analysis of Urea Derivatives

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows urea-forming reactions similar to Compound 4f (e.g., isocyanate-amine coupling) . However, the methylthio and hydroxy groups may require protective strategies to avoid side reactions.

- Bioactivity Trends :

- Agrochemical vs. Pharmaceutical Potential: While Fluometuron’s simplicity favors agrochemical use, the target compound’s multifunctional structure aligns with drug development, akin to Compound 4f’s antiproliferative profile .

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, often referred to as compound X , is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₂₅N₃O₂S

- Molecular Weight: 345.47 g/mol

- IUPAC Name: 1-(4-tert-butylphenyl)-3-(2-hydroxy-2-methyl-4-methylthio)butylurea

The structure of compound X features a tert-butyl group, which is known for its influence on the lipophilicity and biological activity of organic compounds.

Mechanisms of Biological Activity

Compound X exhibits several biological activities that may be attributed to its structural components:

- Antioxidant Activity : Preliminary studies suggest that the tert-butyl group enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties. This is crucial in preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Research indicates that compound X can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential utility in treating inflammatory conditions. The mechanism likely involves modulation of the NF-kB signaling pathway, which is pivotal in inflammation.

- Neuroprotective Properties : In models of neurodegeneration, particularly those involving amyloid-beta peptide (Aβ) aggregation, compound X has shown promise in protecting neuronal cells from Aβ-induced toxicity. This suggests potential applications in Alzheimer's disease research.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Neuroprotective | Protection against Aβ-induced toxicity |

Case Studies

- In Vitro Studies on Neuroprotection : A study evaluated the effects of compound X on astrocyte cell viability in the presence of Aβ 1-42. Results indicated that treatment with compound X improved cell viability by approximately 20% compared to control groups exposed solely to Aβ 1-42. This suggests a protective role against neurotoxic insults associated with Alzheimer's disease .

- Anti-inflammatory Research : In a model using RAW264.7 macrophages, compound X was shown to significantly reduce the expression of cyclooxygenase-2 (Cox-2) and TNF-α upon stimulation with lipopolysaccharide (LPS). These findings highlight its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.